Cas no 1534808-01-9 (tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)

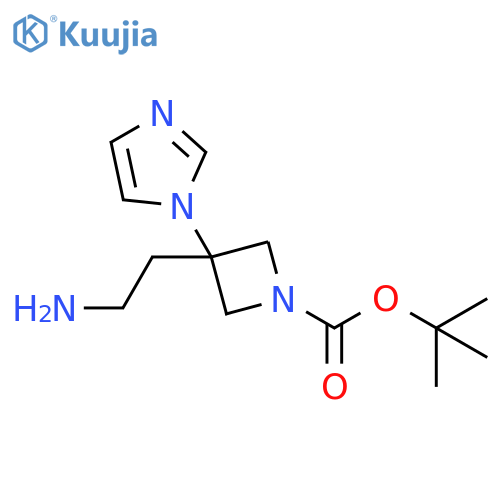

1534808-01-9 structure

商品名:tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

CAS番号:1534808-01-9

MF:C13H22N4O2

メガワット:266.339382648468

MDL:MFCD22864521

CID:5170948

PubChem ID:115277926

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Azetidinecarboxylic acid, 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)-, 1,1-dimethylethyl ester

- tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

-

- MDL: MFCD22864521

- インチ: 1S/C13H22N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4-5,8-9,14H2,1-3H3

- InChIKey: JDERQQMRDOOIKB-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(CCN)(N2C=NC=C2)C1

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-97790-5.0g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 5.0g |

$3645.0 | 2024-05-21 | |

| Enamine | EN300-97790-0.1g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 0.1g |

$1106.0 | 2024-05-21 | |

| Enamine | EN300-97790-0.25g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 0.25g |

$1156.0 | 2024-05-21 | |

| Enamine | EN300-97790-0.5g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 0.5g |

$1207.0 | 2024-05-21 | |

| Enamine | EN300-97790-2.5g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 2.5g |

$2464.0 | 2024-05-21 | |

| Enamine | EN300-97790-5g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 5g |

$3645.0 | 2023-09-01 | ||

| Enamine | EN300-97790-10g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 10g |

$5405.0 | 2023-09-01 | ||

| Enamine | EN300-97790-1g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 1g |

$1256.0 | 2023-09-01 | ||

| Enamine | EN300-97790-10.0g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 10.0g |

$5405.0 | 2024-05-21 | |

| Enamine | EN300-97790-0.05g |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate |

1534808-01-9 | 95% | 0.05g |

$1056.0 | 2024-05-21 |

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1534808-01-9 (tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量